molecular formula C15H20O4 B077670 Helicobasidin CAS No. 13491-25-3

Helicobasidin

Cat. No. B077670
CAS RN: 13491-25-3
M. Wt: 264.32 g/mol
InChI Key: KPGNDTNKPQVYPN-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helicobasidin is a cyclic peptide that is produced by the fungus, Helicobasidium mompa. It is a potent inhibitor of protein phosphatase 2A (PP2A), which is a key enzyme involved in the regulation of many cellular processes. Helicobasidin has been the subject of extensive research due to its potential applications in the fields of cancer treatment and neurodegenerative diseases.

Scientific Research Applications

Biosynthesis and Chemical Structure

  • Biosynthesis Pathways : Helicobasidin's biosynthesis involves the incorporation of tritium atoms from mevalonate and geranyl pyrophosphate, as demonstrated in early studies. This research contributes to understanding its chemical synthesis pathways (Adams & Hanson, 1972).
  • Chemical Origins and Structure : Investigations into helicobasidin's origins reveal its derivation from farnesyl pyrophosphate, contributing to the understanding of its chemical structure, particularly the cyclopentanoid and benzoquinoid rings (Bentley & Chen, 1969).

Biological Activities and Applications

  • Fungicidal Properties : Research on helicobasidin-related compounds like aureobasidin A has shown significant fungicidal activity against various fungi, indicating potential applications in antifungal therapies (Endo, Takesako, Kato, & Yamaguchi, 1997).
  • Mitochondrial Respiration Effects : Studies have found that helicobasidin impacts the respiration of rat liver mitochondria, suggesting potential roles in cellular metabolism and energy regulation (Ozawa, Natori, & Momose, 1967).

Novel Phenolic Compounds

  • Discovery of Related Phenolics : Research identified novel phenolics related to helicobasidin from the phytopathogenic fungus Helicobasidium mompa, expanding the chemical diversity and potential applications of helicobasidin-related compounds (Kajimoto et al., 1989).

Potential Therapeutic Applications

  • Antidepressant Effects : Helicid, a constituent of Helicid nilgirica Bedd related to helicobasidin, has shown potential antidepressant effects in rat models, indicating a possible therapeutic application in mental health (Tong et al., 2019).

Other Related Research

  • Phytopathogenic Fungus Studies : Helicobasidin and its derivatives have been isolated from Helicobasidium mompa, a fungus causing violet root rot in various fruit trees, suggesting its role in plant pathology (Natori, Inoue, & Nishikawa, 1967).

properties

CAS RN

13491-25-3

Product Name

Helicobasidin

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2,5-dihydroxy-3-methyl-6-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H20O4/c1-8-10(16)12(18)9(13(19)11(8)17)15(4)7-5-6-14(15,2)3/h16,19H,5-7H2,1-4H3/t15-/m1/s1

InChI Key

KPGNDTNKPQVYPN-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)O)[C@]2(CCCC2(C)C)C)O

SMILES

CC1=C(C(=O)C(=C(C1=O)O)C2(CCCC2(C)C)C)O

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)O)C2(CCCC2(C)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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